2,4-Diamino-6-hydroxypyrimidine

Description

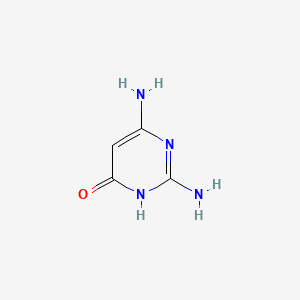

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-characterized inhibitor of de novo tetrahydrobiopterin (BH4) synthesis. Its primary mechanism of action involves the indirect inhibition of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the BH4 biosynthetic pathway. This inhibition is contingent upon the presence of the GCH1 feedback regulatory protein (GFRP). The reduction in BH4, an essential cofactor for nitric oxide synthases (NOS), consequently leads to decreased production of nitric oxide (NO). Beyond this primary pathway, evidence also suggests a BH4-independent mechanism for the downregulation of inducible nitric oxide synthase (iNOS) expression. This guide provides a comprehensive overview of the molecular mechanisms of DAHP, detailed experimental protocols for its study, and quantitative data to support its biological activities.

Core Mechanism of Action: Inhibition of GTP Cyclohydrolase I

The principal molecular target of this compound is GTP cyclohydrolase I (GCH1), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP).[1][2][3] However, the inhibition of GCH1 by DAHP is not a direct competitive interaction with the enzyme's active site. Instead, it is an indirect mechanism that critically requires the presence of the GCH1 feedback regulatory protein (GFRP).[4][5]

DAHP mimics the endogenous feedback inhibitor BH4, binding to the GCH1-GFRP complex and stabilizing it in an inactive conformation.[4][6] This allosteric regulation effectively blocks the synthesis of BH4. The potency of DAHP's inhibitory action is therefore dependent on the cellular expression levels of GFRP.[4]

Downstream Effects on Tetrahydrobiopterin and Nitric Oxide Synthesis

Tetrahydrobiopterin is an indispensable cofactor for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), which are responsible for the production of the signaling molecule nitric oxide (NO).[7][8][9] By depleting intracellular BH4 levels, DAHP effectively uncouples NOS, leading to a significant reduction in NO synthesis.[1][7] This property has made DAHP a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the GCH1/BH4/NOS axis.

BH4-Independent Mechanism: Downregulation of iNOS Expression

In addition to its well-established role in BH4 depletion, research indicates that DAHP can also suppress the expression of inducible nitric oxide synthase (iNOS) at the mRNA and protein levels through a BH4-independent pathway.[2][10] This suggests a dual mechanism of action, particularly in inflammatory contexts where iNOS is upregulated. The precise molecular details of this secondary pathway are still under investigation but may involve interference with transcription factors or signaling cascades that regulate iNOS gene expression.

Involvement in NF-κB Signaling

Studies have shown that DAHP can suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor involved in the inflammatory response and the expression of numerous pro-inflammatory genes, including iNOS and vascular cell adhesion molecule-1 (VCAM-1).[11][12][13] The inhibition of NF-κB by DAHP provides a potential mechanism for its observed BH4-independent effects on iNOS expression and its ability to reduce VCAM-1 levels.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory effects of this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for BH4 Biosynthesis | ~0.3 mM | Human Umbilical Vein Endothelial Cells (HUVEC) | [14][15] |

| IC50 for GCH1 Inhibition (in vitro) | 300 µM | Purified enzyme | [1] |

Table 1: Inhibitory Concentrations of this compound

| Cell Type | DAHP Concentration | Effect | Reference |

| Chicken Peritoneal Macrophages | Dose-dependent | Reduction in NO production | [7][16] |

| Avian MC29 Virus-Transformed Macrophages (HD11) | Dose-dependent | Reduction in NO production | [7][16] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 mM | Significant reduction in BH4 and VCAM-1 levels | [1] |

Table 2: Dose-Dependent Effects of this compound

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This protocol outlines a common colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[2][10][14][17][18]

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

(Store both solutions at 4°C in the dark).

-

-

Sodium nitrite standard solutions (0-100 µM).

-

Cell culture supernatant or other biological samples.

-

96-well microplate.

-

Microplate reader (540 nm absorbance).

Procedure:

-

Prepare a standard curve using the sodium nitrite solutions.

-

In a 96-well plate, add 50 µL of each standard or sample to individual wells.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantification of iNOS mRNA (RT-qPCR)

This protocol describes the relative quantification of inducible nitric oxide synthase (iNOS) mRNA levels using reverse transcription-quantitative polymerase chain reaction.[4][7][19][20][21]

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for iNOS and a reference gene (e.g., GAPDH, β-actin).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for iNOS or the reference gene, and the cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both iNOS and the reference gene.

-

Calculate the relative expression of iNOS mRNA using a suitable method, such as the ΔΔCt method.

-

Measurement of VCAM-1 Protein Expression (Western Blot)

This protocol details the detection and semi-quantification of Vascular Cell Adhesion Molecule-1 (VCAM-1) protein levels by Western blotting.[5][9][22][23][24][25]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against VCAM-1.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against VCAM-1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Experimental Workflows

Figure 1: Signaling pathway of GCH1 inhibition by DAHP.

Figure 2: BH4-independent downregulation of iNOS by DAHP.

Figure 3: Experimental workflow for the Griess Assay.

Conclusion

This compound is a potent modulator of the GTP cyclohydrolase I/tetrahydrobiopterin/nitric oxide synthase pathway through its indirect, GFRP-dependent inhibition of GCH1. Furthermore, its ability to downregulate iNOS expression via a BH4-independent mechanism adds another layer to its pharmacological profile. The detailed mechanisms and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the roles of BH4 and NO in health and disease, and for the potential therapeutic applications of GCH1 inhibitors.

References

- 1. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 3. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 5. 2.6. Measurement of Intracellular Tetrahydrobiopterin and Western Blot Analysis [bio-protocol.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Glycosylated VCAM-1 isoforms revealed in 2D western blots of HUVECs treated with tumoral soluble factors of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. cusabio.com [cusabio.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gene-quantification.de [gene-quantification.de]

- 20. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mcgill.ca [mcgill.ca]

- 22. Expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) in the Mammary Lymph Nodes of Cows with Subclinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | VCAM1 Promotes Tumor Cell Invasion and Metastasis by Inducing EMT and Transendothelial Migration in Colorectal Cancer [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

2,4-Diamino-6-hydroxypyrimidine: A Technical Guide to its Function as a GTP Cyclohydrolase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,4-Diamino-6-hydroxypyrimidine (DAHP) as a potent inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). We will explore its complex mechanism of action, present quantitative inhibitory data, detail experimental protocols for its study, and illustrate the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development investigating the BH4 pathway and its modulation.

Introduction to GTP Cyclohydrolase I and Tetrahydrobiopterin

Guanosine triphosphate (GTP) cyclohydrolase I (GCH1) is a critical enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1] This is the initial and rate-limiting step in the biosynthesis of tetrahydrobiopterin (BH4).[2][3] BH4 is an essential cofactor for several key enzymes, including:

-

Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are vital for the synthesis of neurotransmitters such as dopamine and serotonin.

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 for the production of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems.[4][5]

Given its central role in these pathways, the inhibition of GCH1 presents a valuable pharmacological tool to study the physiological and pathological roles of BH4 and a potential therapeutic strategy for conditions involving excessive NO production or monoamine neurotransmitter dysregulation.

This compound (DAHP): The Prototypical GCH1 Inhibitor

This compound (DAHP) is a widely used and specific inhibitor of GCH1.[4] Its inhibitory action blocks the synthesis of BH4, leading to a reduction in the activity of BH4-dependent enzymes.[4]

Mechanism of Action: A Dual and Regulated Process

Initial assumptions suggested that DAHP acts as a simple competitive inhibitor of GTP at the GCH1 active site. However, research has revealed a more complex, dual mechanism of action that is critically dependent on the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP) .[2][3]

-

GFRP-Dependent Inhibition (Low DAHP Concentrations): At lower concentrations, DAHP's potent inhibition of GCH1 is indirect and requires the presence of GFRP.[2][6] In this mechanism, DAHP is thought to mimic the endogenous feedback inhibitor, BH4, by binding to GFRP. This DAHP-GFRP complex then binds to GCH1, inducing a conformational change that allosterically inhibits the enzyme's activity.[2][3]

-

Competitive Inhibition (High DAHP Concentrations): At higher concentrations, DAHP can directly compete with the substrate, GTP, for binding at the active site of GCH1.[2][3] This competitive inhibition is independent of GFRP.

This dual mechanism implies that the inhibitory potency of DAHP in a given biological system is highly dependent on the intracellular concentration of GFRP.

Reversal of Inhibition by L-Phenylalanine

A key feature of the GFRP-dependent inhibition of GCH1 by both BH4 and DAHP is its reversal by L-phenylalanine.[6] L-phenylalanine can bind to the GCH1-GFRP-DAHP complex, causing a conformational change that reactivates the enzyme. This regulatory mechanism is crucial for maintaining homeostasis of aromatic amino acid metabolism.

Quantitative Analysis of DAHP Inhibition

The inhibitory potency of DAHP on GCH1 activity has been quantified under various conditions. The following tables summarize the key quantitative data.

| Parameter | Value | Conditions | Cell/System Type | Reference |

| IC50 | ~0.3 mM | Inhibition of BH4 Biosynthesis | Human Umbilical Vein Endothelial Cells (HUVEC) | [7] |

| IC50 | ~0.3 mM | Inhibition of Nitric Oxide Synthesis (Phe-free medium) | Rat Aortic Smooth Muscle Cells (RASMC) | [2] |

| IC50 | ~2 mM | Inhibition of Nitric Oxide Synthesis (+3 mM L-Phenylalanine) | Rat Aortic Smooth Muscle Cells (RASMC) | [2] |

| IC50 | ~3 mM | Inhibition of Nitric Oxide Synthesis (GFRP-deficient cells) | Transfected Rat Aortic Smooth Muscle Cells | [2] |

| Ki | 0.23 mM | Competitive Inhibition | Nocardia sp. | [8] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in GCH1 inhibition by DAHP.

Figure 1: Signaling pathway of GTP cyclohydrolase I and its inhibition by DAHP.

Figure 2: Logical workflow of DAHP's dual inhibitory mechanism on GCH1.

Experimental Protocols

The following section details a generalized protocol for assessing the inhibitory effect of DAHP on GCH1 activity using a High-Performance Liquid Chromatography (HPLC)-based method. This method relies on the quantification of neopterin, a stable oxidation product of 7,8-dihydroneopterin triphosphate.

Materials and Reagents

-

Cell or Tissue Lysates: Containing GCH1.

-

DAHP Stock Solution: Dissolved in an appropriate solvent (e.g., 0.1 M NaOH).

-

GTP Stock Solution: Dissolved in water.

-

Lysis Buffer: e.g., 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, and protease inhibitors.

-

Acidic Iodine Solution: 1% (w/v) I₂ and 2% (w/v) KI in 1 N HCl.

-

Ascorbic Acid Solution: e.g., 0.1 M.

-

Alkaline Phosphatase: To dephosphorylate neopterin triphosphate.

-

HPLC System: With a C18 reversed-phase column and a fluorescence detector.

-

Mobile Phase: e.g., 15 mM potassium phosphate buffer (pH 6.4).

-

Neopterin Standard: For calibration curve.

Experimental Workflow Diagram

Figure 3: General experimental workflow for a GCH1 inhibition assay.

Step-by-Step Procedure

-

Lysate Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic GCH1.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), GTP (final concentration, e.g., 1 mM), and varying concentrations of DAHP.

-

For control experiments, include tubes with no DAHP and tubes with L-phenylalanine to test for reversal of inhibition.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

-

Oxidation and Deproteination:

-

Stop the reaction by adding acidic iodine solution. This also oxidizes the unstable 7,8-dihydroneopterin triphosphate to the stable, fluorescent neopterin triphosphate.

-

Incubate at room temperature in the dark for approximately 60 minutes.

-

Add ascorbic acid to consume excess iodine.

-

Centrifuge to pellet the precipitated proteins.

-

-

Dephosphorylation:

-

Transfer the supernatant to a new tube.

-

Adjust the pH to be alkaline (e.g., with NaOH).

-

Add alkaline phosphatase and incubate at 37°C for a specified time (e.g., 30-60 minutes) to convert neopterin triphosphate to neopterin.

-

-

HPLC Analysis:

-

Inject a defined volume of the final reaction mixture into the HPLC system.

-

Separate the components using a C18 reversed-phase column with an isocratic mobile phase.

-

Detect neopterin using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.[9]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of neopterin.

-

Quantify the amount of neopterin produced in each sample by comparing its peak area to the standard curve.

-

Calculate the GCH1 activity (e.g., in pmol of neopterin produced per mg of protein per hour).

-

Determine the percent inhibition of GCH1 activity at each DAHP concentration and calculate the IC50 value.

-

Conclusion

This compound is an invaluable tool for the study of GTP cyclohydrolase I and the downstream pathways regulated by tetrahydrobiopterin. Its complex, GFRP-dependent mechanism of action, which can be reversed by L-phenylalanine, offers a nuanced approach to modulating BH4 synthesis. A thorough understanding of its quantitative inhibitory properties and the appropriate experimental protocols for its use is essential for researchers aiming to elucidate the roles of GCH1 and BH4 in health and disease. This guide provides a foundational resource to aid in the design and interpretation of experiments utilizing this potent and specific inhibitor.

References

- 1. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 2. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin synthesis inhibitors induce nitric oxide synthesis in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine (CAS 56-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP), CAS number 56-06-4, is a pyrimidine derivative of significant interest in biochemical and pharmacological research. It is primarily recognized as a selective inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). By modulating the BH4 pathway, DAHP serves as a critical tool for investigating the physiological and pathological roles of BH4-dependent enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This guide provides a comprehensive overview of the physicochemical properties, biological activity, mechanisms of action, and key experimental protocols related to this compound.

Physicochemical Properties

This compound is a white to light cream crystalline solid.[1] Its core structure consists of a pyrimidine ring substituted with two amino groups and one hydroxyl group.[2] This arrangement of functional groups is key to its chemical reactivity and biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 56-06-4 | [3][4] |

| Molecular Formula | C₄H₆N₄O | [3][4] |

| Molecular Weight | 126.12 g/mol | [4][5][6] |

| Appearance | White to light cream/yellow powder or crystalline solid | [1][3][7] |

| Melting Point | 270 - 290 °C (decomposes) | [1][8] |

| Solubility | Water: Very soluble[3]DMSO: >14.6 mg/mL[5][9]DMF: >14.4 mg/mL[5][9]Ethanol: <50 µg/mL[5][9]PBS (pH 7.2): >3.3 mg/mL | [5][9] |

| pKb | 10.04 | [3] |

| Purity | Typically ≥95% to ≥98% | [2][4] |

Biological Activity and Mechanism of Action

The primary biological role of this compound is the inhibition of GTP cyclohydrolase I (GCH1).[5][10] GCH1 catalyzes the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin triphosphate, the first and rate-limiting step in the synthesis of tetrahydrobiopterin (BH4).[11] BH4 is an essential cofactor for several critical enzymes, including:

-

Nitric Oxide Synthases (NOS): Required for the production of nitric oxide (NO), a key signaling molecule in vasodilation, neurotransmission, and immune responses.[11][12]

-

Aromatic Amino Acid Hydroxylases: Involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin.

Inhibition of GCH1 and Tetrahydrobiopterin Synthesis

The inhibitory mechanism of DAHP on GCH1 is not a direct competition with the substrate GTP. Instead, it requires the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[2][10] DAHP mimics the endogenous feedback inhibitor BH4, binding to GFRP and inducing a conformational change in the GCH1-GFRP complex that reduces its enzymatic activity.[2][8] This inhibition can be reversed by L-phenylalanine, which also interacts with GFRP.[10]

By inhibiting GCH1, DAHP effectively blocks the de novo synthesis of BH4, leading to a reduction in intracellular BH4 levels.[7][11] This makes DAHP a valuable tool for studying the consequences of BH4 depletion in various cellular and physiological contexts. For instance, in human umbilical vein endothelial cells (HUVEC), DAHP has an IC₅₀ of approximately 0.3 mM for the inhibition of BH4 biosynthesis.[9][13]

References

- 1. tsijournals.com [tsijournals.com]

- 2. The mechanism of potent GTP cyclohydrolase I inhibition by this compound: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN114965738A - HPLC-UV detection method for purity of this compound starting material - Google Patents [patents.google.com]

- 8. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of potent GTP cyclohydrolase I inhibition by this compound: requirement of the GTP cyclohydrolase I feedback regulatory protein. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydrobiopterin synthesis. An absolute requirement for cytokine-induced nitric oxide generation by vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis [frontiersin.org]

Solubility Profile of 2,4-Diamino-6-hydroxypyrimidine in DMSO and Other Common Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-Diamino-6-hydroxypyrimidine (DAHP), a selective inhibitor of GTP cyclohydrolase I. The following sections detail quantitative solubility data, experimental methodologies for solubility determination, and a generalized workflow for assessing the solubility of this compound, which is crucial for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data, compiled from various sources, is presented in the table below for easy comparison. It is important to note that in some cases, the solubility is reported as a threshold value (e.g., ">14.6 mg/mL"), indicating that the compound is at least that soluble, and the upper limit was not determined.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | >14.6 mg/mL[1][2][3] | One source indicates a solubility of ≥ 20 mg/mL and another 25 mg/mL.[4] Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |

| Dimethyl Formamide (DMF) | >14.4 mg/mL[3] | A specific value of 14.4 mg/mL is also reported.[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | >3.3 mg/mL[2][3] | A specific value of approximately 3.3 mg/mL is also reported.[1] Aqueous solutions are not recommended for storage for more than one day.[1] |

| Ethanol | <50 µg/mL[2][3] | A specific value of approximately 50 µg/mL is also reported.[1] |

| Methanol | Slightly Soluble[5] | No quantitative data is available. |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not available in the public domain, general methodologies for assessing the solubility of pyrimidine derivatives and other small molecules are well-established. The most common methods are the shake-flask method and gravimetric analysis.

Shake-Flask Method

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. This can be done using a shaker or a stirrer.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.

-

Quantification: The concentration of the dissolved compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Gravimetric Method

The gravimetric method is another common technique for determining solubility, particularly for compounds that are highly soluble.

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of the solute to a known mass of the solvent at a specific temperature and allowing it to equilibrate with continuous stirring.

-

Aliquotting and Evaporation: A known mass of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue is achieved.

-

Mass Determination: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight of the container with the dried residue.

-

Calculation: The solubility is calculated as the mass of the solute per mass of the solvent and can be converted to other units (e.g., g/100 mL) as needed.

To enhance the solubility of this compound, it is suggested to heat the solution to 37°C and use an ultrasonic bath.[2]

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

References

Methodological & Application

Synthesis of 2,4-Diamino-6-hydroxypyrimidine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,4-diamino-6-hydroxypyrimidine, a crucial intermediate in the preparation of various biologically active compounds, including antiviral and antitumor agents. The synthesis is achieved through the condensation reaction of ethyl cyanoacetate and guanidine. This application note includes detailed experimental protocols derived from established literature, a summary of quantitative data, and a visual representation of the reaction workflow to ensure reproducibility and success in a laboratory setting.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is a precursor to more complex molecules, such as guanine and its derivatives, which are fundamental components of nucleic acids and have significant therapeutic applications. The synthesis described herein is a classical and efficient method for producing this important intermediate.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between ethyl cyanoacetate and guanidine, typically in the presence of a strong base such as sodium ethoxide or sodium methoxide. The reaction forms the pyrimidine ring in a high-yield, one-pot process.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

| Guanidine Salt | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 2 hours (reflux) | 80-82% | [1] |

| Guanidine Hydrochloride | Sodium Methoxide | Methanol | >3 hours (60-70°C) | 96.2% | [2] |

| Guanidine Nitrate | Sodium Methoxide | Methanol | 4 hours (reflux) | 95% | [3][4] |

| Guanidine Nitrate | Sodium Ethoxide | Ethanol | 3 hours (reflux) | 80% | [5] |

Experimental Protocols

Two detailed protocols are provided below, utilizing either guanidine hydrochloride or guanidine nitrate as the starting material.

Protocol 1: Synthesis using Guanidine Hydrochloride and Sodium Ethoxide[1]

Materials:

-

Sodium (23 g, 1 g atom)

-

Anhydrous Ethanol (500 mL total)

-

Ethyl Cyanoacetate (113 g, 1 mole)

-

Guanidine Hydrochloride (97 g, 1.02 moles)

-

Glacial Acetic Acid (67 mL)

-

Deionized Water

Equipment:

-

1-L Round-bottomed flask

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Filtration apparatus

-

Beakers

Procedure:

-

Preparation of Sodium Ethoxide Solution A: In a 1-L round-bottomed flask equipped with a reflux condenser and drying tube, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 250 mL of anhydrous ethanol.

-

After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.

-

Preparation of Sodium Ethoxide Solution B and Guanidine Free Base: In a separate flask, prepare a second solution of sodium ethoxide with the same concentrations (23 g of sodium in 250 mL of anhydrous ethanol). To this solution, add 97 g of guanidine hydrochloride.

-

Filter the resulting mixture to remove the precipitated sodium chloride. The clear filtrate contains the guanidine free base.

-

Reaction: Add the guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate (from step 2).

-

Heat the mixture under reflux for 2 hours.

-

Work-up: Evaporate the reaction mixture to dryness at atmospheric pressure.

-

Dissolve the solid residue in 325 mL of boiling water.

-

Acidify the solution with 67 mL of glacial acetic acid.

-

Isolation: Cool the solution to induce crystallization.

-

Collect the resulting yellow needles of this compound by filtration, wash with cold water, and dry. The expected yield is 101–103 g (80–82%).

Protocol 2: Synthesis using Guanidine Nitrate and Sodium Methoxide[3][4]

Materials:

-

Methanol (300 mL)

-

Guanidine Nitrate (110 g)

-

Sodium Methoxide (55 g)

-

Methyl Cyanoacetate (Note: The source mentions methyl cyanoacetate, but the reaction is analogous with ethyl cyanoacetate)

-

50% Acetic Acid

-

Deionized Water

-

Hydrochloric Acid

Equipment:

-

Four-necked flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Filtration apparatus

-

Beakers

Procedure:

-

Reaction Setup: In a four-necked flask, combine 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.

-

Heat the mixture and stir for 1 hour.

-

Addition of Cyanoacetate: While the mixture is under reflux, add methyl cyanoacetate dropwise.

-

Continue to reflux for 4 hours after the addition is complete.

-

Work-up: Distill off the methanol.

-

Add 800 mL of water to the residue.

-

Adjust the pH to 9 with hydrochloric acid.

-

Subsequently, adjust the pH to 7 with 50% acetic acid.

-

Isolation: Cool the solution to 5-10°C.

-

Filter the precipitate, wash with water, and dry to obtain the this compound product. The expected yield is approximately 120 g (95%).

Visual Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Safety Precautions

-

Handle sodium metal with extreme care. It reacts violently with water.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium ethoxide and sodium methoxide are corrosive and should be handled with care.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and guanidine is a robust and high-yielding reaction. The protocols provided, along with the summarized data and visual aids, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Careful adherence to the experimental procedures will ensure the successful synthesis of this valuable intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. tsijournals.com [tsijournals.com]

Application Notes and Protocols for 2,4-Diamino-6-hydroxypyrimidine (DAHP) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective and specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[1][2][3] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH, DAHP effectively depletes intracellular levels of BH4, making it a valuable tool for investigating the role of BH4 in various physiological and pathological processes. These application notes provide detailed protocols for the use of DAHP in cell culture experiments, including its preparation, application, and methods for assessing its effects.

Mechanism of Action

DAHP inhibits GTPCH through a dual mechanism. At higher concentrations, it directly competes with the enzyme's substrate, GTP. At lower concentrations, it can act as a BH4 mimetic, engaging the GTPCH feedback regulatory protein (GFRP) to allosterically inhibit the enzyme. This makes DAHP a potent tool for studying BH4-dependent pathways.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | >14.6 mg/mL (~115.8 mM) | [2][3] |

| Dimethylformamide (DMF) | >14.4 mg/mL (~114.2 mM) | [2][3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | >3.3 mg/mL (~26.2 mM) | [2][3] |

| Ethanol | <50 µg/mL (<0.4 mM) | [2][3] |

Table 2: Reported IC50 and Working Concentrations of DAHP

| Cell Type | Parameter Measured | IC50 / Working Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | BH4 Biosynthesis | ~0.3 mM | [3] |

| Murine Macrophages | Nitric Oxide Production | Dose-dependent reduction | [2] |

| Chicken Macrophages | Nitric Oxide Production | Dose-dependent reduction | [2] |

| Embryonic Rat Mesencephalon and Hypothalamus Cultures | BH4 Biosynthesis | 10 mM (maximally effective) | [4] |

| WM983B Melanoma Cells | Intracellular BH4 Reduction | 2 and 4 mM |

Experimental Protocols

Protocol 1: Preparation of DAHP Stock Solution

This protocol describes the preparation of a concentrated stock solution of DAHP, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

-

This compound (powder)

-

Sterile, cell culture grade Dimethyl sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh DAHP: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of DAHP powder.

-

Dissolve DAHP in DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). To prepare a 100 mM stock solution, dissolve 12.61 mg of DAHP in 1 mL of DMSO.

-

Aid Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[2]

-

Sterilization: The high concentration of DMSO should ensure the sterility of the stock solution. No further filtration is typically required.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.[1][2]

-

Storage:

Protocol 2: General Protocol for Treating Cells with DAHP

This protocol provides a general guideline for treating adherent or suspension cells with DAHP to inhibit BH4 synthesis.

Materials:

-

Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)

-

Complete cell culture medium

-

DAHP stock solution (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight for adherent cultures.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the DAHP stock solution at room temperature. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A typical starting range for working concentrations is 0.1 mM to 10 mM, based on published data.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Cell Treatment:

-

For adherent cells: Aspirate the old medium and replace it with the medium containing the desired concentration of DAHP.

-

For suspension cells: Add the appropriate volume of the concentrated DAHP working solution to the cell suspension to achieve the final desired concentration.

-

-

Control Group: Include a vehicle control group by adding an equivalent volume of DMSO (the solvent for the DAHP stock solution) to the cell culture medium. The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent toxicity.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific experimental goals and the turnover rate of BH4 in the cell type being studied. A typical range is 8 to 24 hours.[4]

-

Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for downstream analysis, such as assessing cell viability, measuring nitric oxide production, or quantifying intracellular biopterin levels.

Protocol 3: Assessment of DAHP Cytotoxicity using MTT Assay

It is crucial to determine the cytotoxic effects of DAHP on the chosen cell line to ensure that the observed effects are due to the inhibition of BH4 synthesis and not general toxicity.

Materials:

-

Cells treated with a range of DAHP concentrations (as in Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of DAHP (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) for the desired incubation period. Include a vehicle control and an untreated control.

-

Addition of MTT: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each DAHP concentration relative to the vehicle control. This will allow for the determination of the concentration range that is non-toxic to the cells.

Mandatory Visualizations

Caption: Signaling pathway of DAHP-mediated inhibition of BH4 synthesis.

Caption: General experimental workflow for using DAHP in cell culture.

References

Application of 2,4-Diamino-6-hydroxypyrimidine in Studying Nitric Oxide Synthase (NOS) Activity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a valuable pharmacological tool for investigating the role of de novo tetrahydrobiopterin (BH4) synthesis in nitric oxide synthase (NOS) activity. It is not a direct inhibitor of NOS enzymes. Instead, DAHP competitively inhibits GTP cyclohydrolase I (GTPCH), the first and rate-limiting enzyme in the BH4 biosynthetic pathway.[1][2] Since BH4 is an essential cofactor for all three NOS isoforms (nNOS, eNOS, and iNOS), inhibition of its synthesis by DAHP leads to a functional decrease in NOS activity. This indirect mechanism of action makes DAHP a specific tool to study the reliance of NOS on de novo BH4 synthesis in various physiological and pathological contexts.

Mechanism of Action

The catalytic activity of all NOS isoforms requires the binding of the cofactor tetrahydrobiopterin (BH4). In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of nitric oxide (NO). DAHP curtails the production of NO by limiting the availability of BH4.

DAHP inhibits GTP cyclohydrolase I through a dual mechanism:

-

At lower concentrations, it emulates BH4 and facilitates the feedback inhibition of GTPCH, a process that is dependent on the GTPCH feedback regulatory protein (GFRP).[2]

-

At higher concentrations, DAHP acts as a direct competitive inhibitor, competing with the enzyme's natural substrate, guanosine triphosphate (GTP).[2]

This inhibition of GTPCH leads to a depletion of intracellular BH4 pools, thereby reducing the amount of functional, coupled NOS and consequently decreasing NO production. It is important to note that in some contexts, particularly with inducible NOS (iNOS), DAHP has been observed to down-regulate iNOS protein and mRNA expression in a manner independent of BH4.[3]

Key Applications

-

Investigating NOS Isoform Dependence on de novo BH4 Synthesis: DAHP can be used to determine the extent to which nNOS, eNOS, or iNOS activity in a specific cell type or tissue relies on the continuous synthesis of BH4.

-

Studying the Role of NOS Uncoupling in Disease Models: By inducing a state of BH4 deficiency, DAHP can be used to model and study the pathological consequences of NOS uncoupling, such as increased oxidative stress.

-

Elucidating BH4-Dependent Signaling Pathways: DAHP is instrumental in dissecting signaling cascades where NO production is a key downstream event, allowing researchers to confirm the upstream requirement of BH4 synthesis.

-

Preclinical Drug Development: In the context of diseases where excessive NO production is implicated, such as in certain inflammatory conditions or septic shock, DAHP can be used as a proof-of-concept tool to evaluate the therapeutic potential of targeting the BH4 synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in experimental settings.

Table 1: In Vitro Efficacy of DAHP

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 300 µM | GTP Cyclohydrolase I | [1][4] |

Table 2: In Vivo Administration of DAHP in Rodent Models

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Rat | 1 g/kg | Intraperitoneal (i.p.) | Reduced LPS-induced plasma nitrate increase | |

| Rat | 0.5 g/kg | Intraperitoneal (i.p.) | Reduced cerebral infarction and iNOS activity | |

| Mouse | 200 mg/kg | Intravenous (i.v.) | Inhibition of erythroid progenitor growth | [5] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of NOS Activity in Macrophages

This protocol describes the use of DAHP to inhibit lipopolysaccharide (LPS)-induced NOS activity in a macrophage cell line (e.g., RAW 264.7), followed by the measurement of nitric oxide production using the Griess assay.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound (DAHP)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

DAHP Pre-treatment: Prepare a stock solution of DAHP in sterile water or PBS. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 1, 5, 10 mM). Remove the old media from the cells and add 100 µL of media containing the different concentrations of DAHP. Include a vehicle control (media without DAHP). Incubate for 4-8 hours.

-

LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. Include wells with DAHP alone and untreated cells as controls.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Compare the nitrite levels in the LPS-stimulated cells with and without DAHP pre-treatment to determine the inhibitory effect of DAHP on NOS activity.

Protocol 2: In Vivo Inhibition of NOS Activity in a Rat Model of Endotoxic Shock

This protocol outlines the administration of DAHP to rats prior to an LPS challenge to assess its effect on systemic nitric oxide production.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound (DAHP)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline (0.9% NaCl)

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Griess Reagent System or a commercial nitrate/nitrite assay kit

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

DAHP Administration: Prepare a solution of DAHP in sterile saline. Administer DAHP to the treatment group of rats via intraperitoneal (i.p.) injection at a dose of 1 g/kg body weight. Administer an equivalent volume of sterile saline to the control group.

-

LPS Challenge: At the same time as DAHP administration, induce endotoxic shock by injecting LPS (10 mg/kg, i.p.) into both the DAHP-treated and control groups. Include a sham group that receives only saline injections.

-

Blood Sampling: At various time points after LPS injection (e.g., 4 and 8 hours), collect blood samples from the tail vein or via cardiac puncture under terminal anesthesia.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Nitrate/Nitrite Measurement: Measure the concentration of nitrate and nitrite in the plasma using a suitable assay kit, following the manufacturer's instructions. This often involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the Griess reaction.

-

Data Analysis: Compare the plasma nitrate/nitrite levels between the control (LPS + saline) and treated (LPS + DAHP) groups to evaluate the in vivo inhibitory effect of DAHP on NOS activity.

Visualizations

Caption: Signaling pathway of DAHP's indirect inhibition of NOS.

Caption: Workflow for in vitro NOS inhibition studies using DAHP.

Caption: Workflow for in vivo NOS inhibition studies using DAHP.

References

- 1. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitric Oxide Synthase Dependency in Hydroxyurea Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing 2,4-Diamino-6-hydroxypyrimidine (DAHP) to Suppress Cytokine-Induced Nitric Oxide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukins, are potent inducers of inducible nitric oxide synthase (iNOS) in various cell types, particularly macrophages.[1][2][3] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule in the immune response.[4] However, excessive NO production is implicated in the pathophysiology of numerous inflammatory diseases and septic shock.[3][5]

The synthesis of NO by all NOS isoforms is critically dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[6][7][8] In cytokine-stimulated cells, the de novo synthesis of BH4 is upregulated to meet the demands of iNOS.[9] This pathway begins with the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the rate-limiting enzyme GTP cyclohydrolase I (GTPCH).[10][11]

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-characterized competitive inhibitor of GTPCH.[6][12][13] By blocking GTPCH, DAHP effectively depletes intracellular BH4 levels, thereby suppressing the activity of iNOS and reducing cytokine-induced NO production.[5][13] This makes DAHP an invaluable pharmacological tool for investigating the role of the BH4 synthesis pathway in inflammatory processes and for exploring therapeutic strategies aimed at modulating excessive NO synthesis.

Mechanism of Action

DAHP primarily functions by inhibiting GTP cyclohydrolase I, the first and rate-limiting enzyme in the de novo synthesis of BH4.[10] The mechanism of inhibition is twofold: at higher concentrations, DAHP directly competes with the substrate GTP for the enzyme's active site. At lower concentrations, it can emulate BH4 and engage the GTPCH feedback regulatory protein (GFRP), leading to feedback inhibition.[10]

The resulting depletion of intracellular BH4 has a direct impact on iNOS functionality. BH4 is an essential cofactor required for the homodimerization of iNOS monomers into a catalytically active enzyme.[8] In the absence of sufficient BH4, iNOS becomes "uncoupled," where it can no longer efficiently oxidize its substrate L-arginine to produce NO and L-citrulline. Instead, it donates electrons to molecular oxygen, leading to the production of superoxide radicals.

Therefore, by inhibiting BH4 synthesis, DAHP effectively suppresses iNOS-dependent NO production. It is important to note that some studies suggest DAHP may also have BH4-independent effects, such as suppressing the nuclear accumulation of NF-κB, a key transcription factor for iNOS.[7][14]

Data Presentation: Efficacy of DAHP

The effectiveness of DAHP in suppressing NO synthesis has been demonstrated in various experimental models. The following table summarizes key quantitative data.

| Cell Type / Model | Stimulus | DAHP Concentration | Effect on NO Synthesis / BH4 Levels | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokines | ~0.3 mM (IC50) | Inhibition of BH4 biosynthesis.[12] | [12] |

| Chicken Peritoneal Macrophages & HD11 cell line | Lipopolysaccharide (LPS) | 1-10 mM | Dose-dependent reduction in nitrite accumulation.[13] | [13] |

| Rat (in vivo model) | LPS (10 mg/kg) | 1 g/kg | Significantly reduced plasma nitrate rise at 4 and 8 hours; abolished the rise in kidney BH4 levels.[5] | [5] |

| Human Endothelial Cells | TNF-α and IFN-γ | 5 mM | Significantly reduced BH4 levels.[14] | [14] |

| Rat (in vivo model) | 3-Nitropropionic acid | 0.5 g/kg/day | Inhibited GTPCH I activity, decreased BH4 levels, and reduced iNOS activation.[15] | [15] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine-Induced NO Production in Macrophages

This protocol describes how to induce NO production in a murine macrophage cell line (e.g., RAW 264.7) and assess the inhibitory effect of DAHP.[16][17]

A. Materials and Reagents

-

Murine Macrophage Cell Line (e.g., RAW 264.7)

-

Complete Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Phenol red-free medium (for Griess assay to avoid colorimetric interference)

-

Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL final concentration)

-

Recombinant Murine Interferon-gamma (IFN-γ) (e.g., 20 ng/mL final concentration)[18]

-

This compound (DAHP) (Stock solution in DMSO or PBS, pH 7.2)[12]

-

96-well flat-bottom cell culture plates

-

Griess Reagent Kit (contains sulfanilamide solution and N-(1-naphthyl)ethylenediamine (NED) solution)[18][19][20][21]

-

Sodium Nitrite (NaNO₂) for standard curve

-

Microplate reader (520-550 nm absorbance)

B. Procedure

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

DAHP Pre-treatment: Prepare serial dilutions of DAHP in phenol red-free medium. Remove the old medium from the cells and add 100 µL of the DAHP dilutions (e.g., concentrations ranging from 0.1 mM to 10 mM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DAHP dose). Incubate for 1-2 hours.

-

Cytokine Stimulation: Prepare a stimulation cocktail of LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 40 ng/mL) in phenol red-free medium (2x final concentration). Add 100 µL of this cocktail to each well (except for the unstimulated control wells, which receive 100 µL of medium). The final volume will be 200 µL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM down to 1.56 µM) in the same phenol red-free medium. Add 50 µL of each standard concentration to empty wells of a new 96-well plate in triplicate.

-

Samples: Carefully collect 50 µL of supernatant from each well of the cell plate and transfer to the new 96-well plate.

-

Griess Reaction: Add 50 µL of sulfanilamide solution to all standard and sample wells. Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to all wells. A purple color will develop. Incubate for another 5-10 minutes at room temperature, protected from light.[19]

-

-

Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[20][22]

-

Analysis: Subtract the absorbance of the blank from all readings. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production for each DAHP concentration relative to the stimulated control.

Protocol 2: Measurement of GTP Cyclohydrolase I (GTPCH) Activity

This protocol provides a method to directly measure the effect of DAHP on its target enzyme's activity in cell or tissue lysates. The assay is based on the conversion of GTP to dihydroneopterin triphosphate, which is then oxidized to neopterin for detection.[9][23]

A. Materials and Reagents

-

Cell or tissue homogenates

-

Lysis Buffer: 0.1 M Tris-HCl, 0.3 M KCl, 2.5 mM EDTA, pH 7.8

-

Reaction Buffer: 0.1 M Tris-HCl, 2.5 mM EDTA, 10% glycerol, pH 7.8

-

GTP solution (10 mM)

-

DAHP solution

-

Acidic Iodine Solution: 1% I₂ and 2% KI in 1 N HCl

-

Ascorbic Acid Solution (2%)

-

HPLC system with a fluorescence detector

B. Procedure

-

Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The supernatant is the crude enzyme extract.

-

Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the enzyme extract with the desired concentration of DAHP (e.g., 0-10 mM) and Reaction Buffer to a final volume of 90 µL. Pre-incubate for 5 minutes at 37°C.[23]

-

Start Reaction: Initiate the reaction by adding 10 µL of GTP solution (1 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark.

-

Stop and Oxidize: Stop the reaction by adding 10 µL of acidic iodine solution. This step also oxidizes the dihydroneopterin triphosphate product to the fluorescent neopterin derivative. Incubate for 60 minutes at room temperature in the dark.

-

Reduce Excess Iodine: Add 10 µL of ascorbic acid solution to quench the excess iodine. Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector to quantify the neopterin formed.

Troubleshooting and Considerations

-

Cell Viability: At high concentrations, DAHP may affect cell viability. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

DAHP Solubility: DAHP has limited solubility in aqueous solutions. Prepare stock solutions in DMSO or PBS pH 7.2.[12] Ensure the final vehicle concentration is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5% for DMSO).

-

BH4-Independent Effects: Be aware that DAHP may have off-target effects.[7][14] To confirm that the observed inhibition of NO synthesis is due to BH4 depletion, a rescue experiment can be performed. Adding sepiapterin, a precursor that enters the BH4 synthesis pathway downstream of GTPCH, should restore NO production in DAHP-treated cells.

-